Ezetimibe Tetrahydropyran-d4 Impurity
Description
Ezetimibe Tetrahydropyran-d4 Impurity (C₂₄H₁₇D₄F₂NO₃; molecular weight: 413.44 g/mol) is a deuterated analog of the process-related impurity SCH59566 (C₂₄H₂₁F₂NO₃; CAS: 1296129-15-1) . This impurity arises during the synthesis of ezetimibe, a cholesterol absorption inhibitor, and is structurally characterized by a tetrahydropyran moiety with four deuterium atoms replacing hydrogen at specific positions . It is typically monitored as a minor impurity (pharmacopeial limit: <0.20%) in ezetimibe drug substances and formulations .
Properties
Molecular Formula |
C24H21F2NO3 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-N-(2,3,5,6-tetradeuterio-4-fluorophenyl)oxane-3-carboxamide |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29)/t21-,22+,23+/m1/s1/i7D,8D,9D,10D |
InChI Key |
IBDXWUJVRNPFPE-YHCDDPSWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)[C@@H]2CC[C@H](O[C@H]2C3=CC=C(C=C3)O)C4=CC=C(C=C4)F)[2H])[2H])F)[2H] |
Canonical SMILES |
C1CC(OC(C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ezetimibe Tetrahydropyran-d4 Impurity involves the incorporation of deuterium atoms into the tetrahydropyran ring of Ezetimibe. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: Introduction of deuterium atoms into the precursor compound.
Cyclization: Formation of the tetrahydropyran ring through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as hydroxyl and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification: Purification steps such as crystallization and chromatography to isolate the desired impurity.
Quality Control: Rigorous quality control measures to ensure the compound meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Ezetimibe Tetrahydropyran-d4 Impurity undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of Ezetimibe with modified functional groups, which are useful for further research and development .
Scientific Research Applications
Ezetimibe Tetrahydropyran-d4 Impurity is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Ezetimibe impurities.
Biology: Employed in studies to understand the metabolic pathways and biological effects of Ezetimibe.
Medicine: Utilized in pharmaceutical research to develop and validate analytical methods for drug quality control.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Ezetimibe Tetrahydropyran-d4 Impurity involves its interaction with molecular targets and pathways similar to Ezetimibe. It inhibits the absorption of cholesterol in the small intestine by binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein on the intestinal brush border. This inhibition reduces the overall cholesterol levels in the body .
Comparison with Similar Compounds
Structural and Functional Differences
Analytical Detection and Resolution
- Chromatographic Methods: Tetrahydropyran-d4 Impurity: Distinguished via LC-MS due to its deuterium-induced mass shift (Δm/z +4 compared to SCH59566) . Desfluoro Ezetimibe: Elutes at RRT 0.97 (HPLC), resolved from ezetimibe (RRT 1.00) with a retention time of 18.05 min . Azetidinone Ring-opened: Detected using gradient HPLC with UV detection at 242 nm .
- Validation Parameters :
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Ezetimibe Tetrahydropyran-d4 Impurity in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is widely used, as per ICH Q2(R1) guidelines. The method must be validated for selectivity, sensitivity (limit of detection ≤0.01%), linearity (R² ≥0.99), and accuracy (±5% recovery). For example, a study demonstrated that the THP compound’s quantification requires fresh sample injection within 5 hours to avoid a 0.02% increase in impurity levels over 24 hours . Reference standards, such as those listed in USP monographs (e.g., SCH59566, CAS 1296129-15-1), should be used for calibration .
Q. How can researchers ensure compliance with regulatory thresholds for this compound?
- Methodological Answer : The United States Pharmacopoeia (USP) mandates that individual impurities like the THP compound must not exceed 0.20%, with total impurities ≤0.60% in ezetimibe formulations . To comply:
- Perform forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) to identify degradation pathways.
- Use stability-indicating methods validated under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to monitor impurity trends .
- Cross-reference batch-specific impurity profiles, as variations arise from raw material quality and synthesis conditions .
Q. What are the primary sources of this compound during synthesis?
- Methodological Answer : The impurity typically forms during cyclization steps involving intermediates like [3-(5-(4-fluorophenyl)-1,5-dioxopentyl)-4-phenyl-2-oxazolidinone]. Key factors include:
- Residual catalysts (e.g., titanium chloride) promoting side reactions.
- Hydrolysis of silanyloxy-protected intermediates .
- Isotopic dilution effects due to deuterium in the tetrahydropyran-d4 moiety, which may alter reaction kinetics .
Advanced Research Questions
Q. How do excipient interactions influence the stability of this compound?
- Methodological Answer : Excipients with reactive functional groups (e.g., magnesium oxide, polyvinylpyrrolidone) can increase impurity levels by 0.11–0.18% under humid conditions. To mitigate:
- Conduct compatibility studies using HPLC and DSC to detect physical/chemical interactions.
- Avoid excipients with primary amines or aldehydes, which may form Schiff bases with ezetimibe derivatives .
- Optimize formulation pH to prevent hydrolysis of the tetrahydropyran ring .
Q. What advanced techniques address challenges in detecting trace-level this compound?
- Methodological Answer : For impurities <0.01%:
- Use LC-MS/MS with deuterated internal standards (e.g., Tetrahydropyran-d4) to enhance specificity and sensitivity.
- Apply QbD (Quality by Design) principles to optimize chromatographic parameters (e.g., column temperature, gradient slope) for resolving co-eluting peaks .
- Employ orthogonal methods like NMR to confirm structural integrity, especially for isotopic analogs .
Q. How can researchers reconcile batch-to-batch variability in this compound levels?
- Methodological Answer : Variability often stems from raw material inconsistencies or synthesis byproducts. Strategies include:
- Statistical analysis (e.g., ANOVA) of impurity data across batches to identify outliers.
- Implement process controls (e.g., in-line PAT tools) to monitor reaction endpoints.
- Use multivariate regression to correlate impurity levels with critical process parameters (CPPs) like temperature and catalyst concentration .
Data Contradiction and Integrity
Q. How should conflicting data on impurity stability be resolved?
- Methodological Answer : Discrepancies may arise from differing storage conditions or analytical protocols. To address:
- Standardize sample preparation (e.g., protect from light, use inert atmospheres).
- Validate methods across multiple labs to ensure reproducibility.
- Reference NIST-certified materials for instrument calibration .
- Document all experimental variables (e.g., humidity, solvent purity) to enable meta-analysis .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
